

Unveiling AG-041R: A Novel Inducer of Chondrogenesis

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Compound of Interest

Compound Name: AG-041R

Cat. No.: B1664416

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AG-041R, an indoline-2-one derivative, has emerged as a significant small molecule of interest in the field of cartilage biology and regenerative medicine. Initially synthesized as a cholecystikinin-2 (CCK-2)/gastrin receptor antagonist, subsequent research unexpectedly revealed its potent chondrogenic properties.^[1] This technical guide provides a comprehensive overview of the primary research surrounding the discovery and initial characterization of **AG-041R**, focusing on its biological effects, mechanism of action, and the key experimental findings that have defined its potential as a therapeutic agent for cartilage disorders.

In Vivo Discovery of Chondrogenic Activity

The serendipitous discovery of **AG-041R**'s effect on cartilage occurred during preclinical toxicology studies. Oral administration of high doses of **AG-041R** to rats over a four-week period led to a surprising and marked systemic cartilage hyperplasia.^[1] This effect was observed in various cartilaginous tissues, including the auricles, trachea, femoral condyle, xiphoid process, and intervertebral disks.^[1] Further investigation confirmed that this chondrogenic activity is an intrinsic property of the compound and is independent of its CCK-2/gastrin receptor antagonism.^[1]

Key In Vivo Experimental Findings

To further elucidate the localized effects of **AG-041R**, direct intra-articular injections were administered into the knee joints of rats.

Table 1: Summary of In Vivo Effects of **AG-041R** on Rat Cartilage

Administration Route	Dosage	Duration	Key Findings	Reference
Oral	High dose	4 weeks	Systemic cartilage hyperplasia observed in auricles, trachea, femoral condyle, xiphoid process, and intervertebral disks.	[1]
Intra-articular	Not specified	3 weeks (daily)	Localized cartilage hyperplasia in the marginal region of the femoral condyle; no systemic effects observed.	

In Vitro Characterization of **AG-041R**'s Anabolic Effects

Subsequent in vitro studies using primary chondrocytes have provided a more detailed understanding of the cellular and molecular mechanisms underlying **AG-041R**'s chondrogenic activity. These studies have consistently demonstrated that **AG-041R** stimulates cartilage matrix synthesis and chondrocyte proliferation without inducing terminal differentiation, a crucial aspect for maintaining healthy articular cartilage.

Quantitative Analysis of In Vitro Efficacy

The anabolic effects of **AG-041R** on chondrocytes have been quantified through various assays, as summarized below.

Table 2: In Vitro Effects of **AG-041R** on Rat Articular Chondrocytes

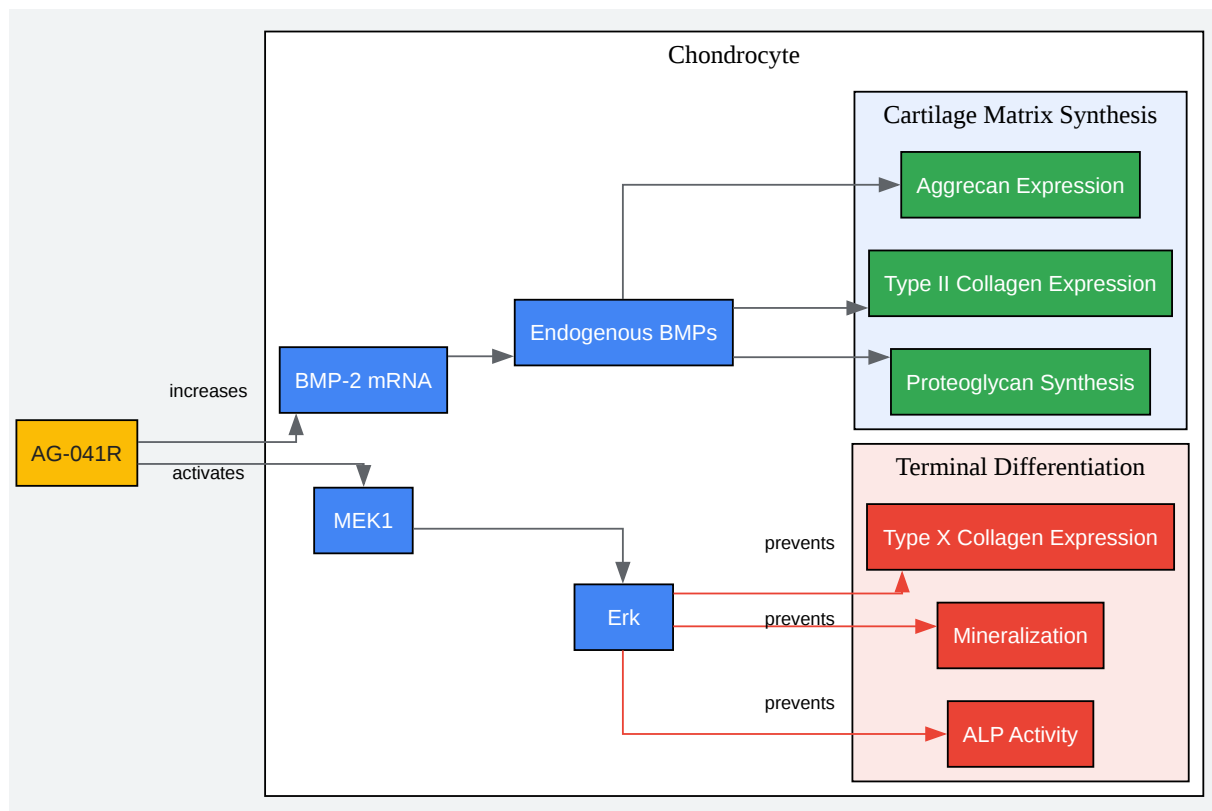
Parameter	Assay	Concentration	Result	Reference
Proteoglycan Synthesis	[³⁵ S]sulfate incorporation	1 μM	Increased	
Extracellular Matrix Accumulation	Alcian blue staining	1 μM	Increased	
Gene Expression (Cartilage Matrix)	Northern blotting	1 μM	Upregulation of Type II collagen, aggrecan, and tenascin	
Terminal Differentiation Markers	ALP activity, mineralization, Northern blotting	1 μM	Suppression of ALP activity, mineralization, and expression of Type X collagen and Cbfa1	

Table 3: Dose-Dependent Effects of **AG-041R** on Rabbit Primary Chondrocytes

Parameter	Assay	1 μ M AG-041R	10 μ M AG-041R	Reference
Chondrocyte Proliferation	Not specified	Stimulated	Suppressed	
Glycosaminoglycan (GAG) Synthesis	Not specified	Stimulated	Suppressed	
Cartilage Maturation	Ratio of chondroitin-6-sulfate to chondroitin-4-sulfate	Increased	Decreased	
Gene Expression (Chondrocyte Markers)	Not specified	No change in Type II collagen and Aggrecan	No change in Type II collagen and Aggrecan	

Mechanism of Action: Signaling Pathways

Research into the molecular mechanisms of **AG-041R** has revealed its influence on key signaling pathways that govern chondrocyte function and cartilage homeostasis. The chondrogenic effects of **AG-041R** are mediated, at least in part, by the upregulation of endogenous Bone Morphogenetic Proteins (BMPs) and the activation of the MEK/Erk pathway.



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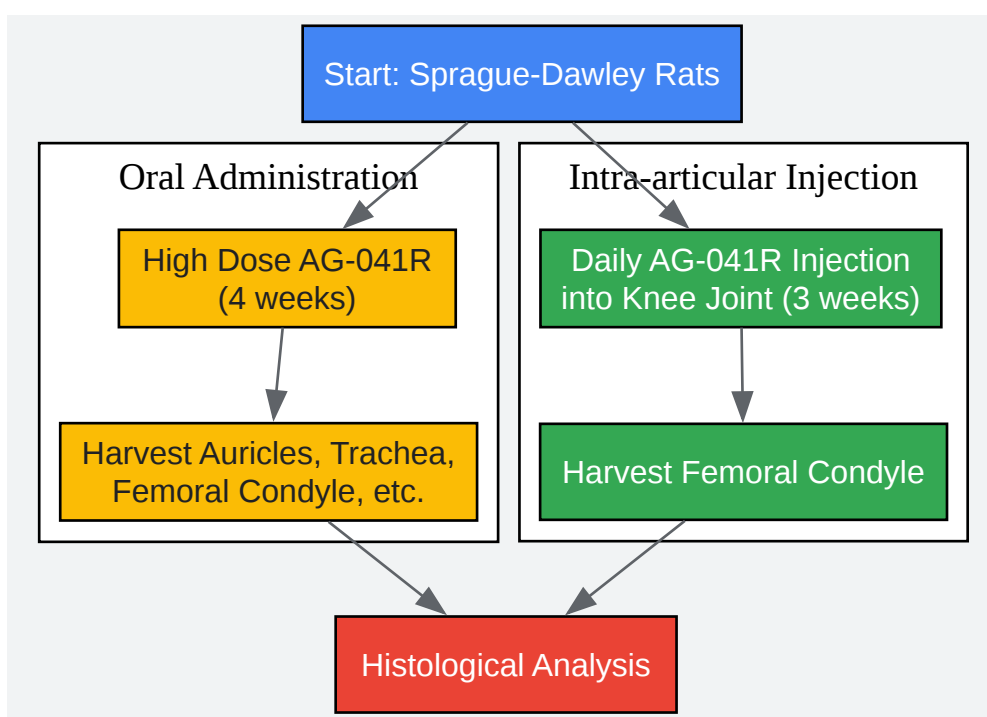
Caption: **AG-041R** Signaling Pathway in Chondrocytes.

Experimental Protocols

This section details the key methodologies employed in the primary research articles to characterize the effects of **AG-041R**.

In Vivo Studies: Systemic and Local Administration in Rats

- Animal Model: Male Sprague-Dawley rats were used in the initial in vivo studies.
- Oral Administration: **AG-041R** was administered orally at a high dose for a period of four weeks to assess systemic effects.
- Intra-articular Injections: For localized administration, **AG-041R** was injected daily into the knee joints of rats for three weeks.
- Histological Analysis: Following the treatment period, various cartilaginous tissues were harvested, fixed, and processed for histological examination to observe changes in cartilage morphology and thickness.



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References

- 1. AG-041R, a novel indoline-2-one derivative, induces systemic cartilage hyperplasia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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